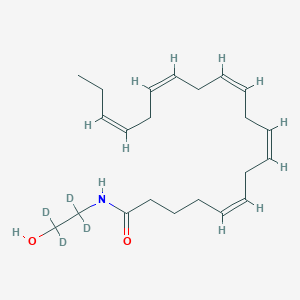

Eicosapentaenoyl Ethanolamide-d4

Description

Propriétés

IUPAC Name |

(5Z,8Z,11Z,14Z,17Z)-N-(1,1,2,2-tetradeuterio-2-hydroxyethyl)icosa-5,8,11,14,17-pentaenamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H35NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22(25)23-20-21-24/h3-4,6-7,9-10,12-13,15-16,24H,2,5,8,11,14,17-21H2,1H3,(H,23,25)/b4-3-,7-6-,10-9-,13-12-,16-15-/i20D2,21D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVKKNJPJQKTXIT-CFUIKADRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCC=CCC=CCC=CCC=CCCCC(=O)NCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C([2H])([2H])O)NC(=O)CCC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H35NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401133450 | |

| Record name | (5Z,8Z,11Z,14Z,17Z)-N-(2-Hydroxyethyl-1,1,2,2-d4)-5,8,11,14,17-eicosapentaenamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401133450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

349.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

946524-41-0 | |

| Record name | (5Z,8Z,11Z,14Z,17Z)-N-(2-Hydroxyethyl-1,1,2,2-d4)-5,8,11,14,17-eicosapentaenamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=946524-41-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (5Z,8Z,11Z,14Z,17Z)-N-(2-Hydroxyethyl-1,1,2,2-d4)-5,8,11,14,17-eicosapentaenamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401133450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Eicosapentaenoyl Ethanolamide-d4: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and biological significance of Eicosapentaenoyl Ethanolamide-d4 (EPEA-d4). EPEA-d4 is the deuterated form of Eicosapentaenoyl Ethanolamide (EPEA), an endogenous N-acylethanolamine with emerging roles in various physiological processes. This document summarizes key data, outlines its involvement in cellular signaling, and provides insights into experimental methodologies.

Chemical Structure and Properties

This compound is a derivative of eicosapentaenoic acid (EPA), an omega-3 fatty acid.[1] The "d4" designation indicates the presence of four deuterium atoms on the ethanolamine moiety, which makes it a valuable internal standard for mass spectrometry-based quantification of its non-deuterated counterpart, EPEA.[2][3]

Below is a summary of the key chemical and physical properties of this compound:

| Property | Value | Reference |

| Formal Name | N-(2-hydroxyethyl-1,1',2,2'-d4)-5Z,8Z,11Z,14Z,17Z-eicosapentaenamide | [2] |

| CAS Number | 946524-41-0 | [2] |

| Molecular Formula | C22H31D4NO2 | [2] |

| Formula Weight | 349.5 g/mol | [2] |

| Purity | ≥98% (EPEA); ≥99% deuterated forms (d1-d4) | [3] |

| Formulation | A solution in ethanol (e.g., 1 mg/ml or 50 mg/ml) | [2][4] |

| Solubility | DMF: ~30 mg/ml, DMSO: ~30 mg/ml, Ethanol: ~30 mg/ml | [2][3] |

| Storage | -20°C | [3] |

| Stability | ≥ 1 year at -20°C | [3] |

| Synonyms | EPEA-d4 | [2] |

Biological Significance and Signaling Pathways

Eicosapentaenoyl Ethanolamide (EPEA), the non-deuterated analog of EPEA-d4, is an N-acylethanolamine that plays a role as a signaling molecule.[4] It is produced endogenously from eicosapentaenoic acid and is involved in regulating nutrient availability with growth and lifespan.[4]

Anti-Inflammatory Properties: EPEA exhibits anti-inflammatory properties by suppressing the expression of pro-inflammatory cytokines such as IL-6 and MCP-1 in response to lipopolysaccharide.[4] The anti-inflammatory actions of omega-3 fatty acid derivatives like EPEA are thought to be mediated through several mechanisms, including the activation of peroxisome proliferator-activated receptor-gamma (PPARγ) and interactions with cannabinoid receptors (CB1 and CB2).[2]

Lifespan Regulation: Studies in the nematode Caenorhabditis elegans have shown that N-acylethanolamine signaling, including the action of EPEA, mediates the effects of dietary restriction on lifespan.[5] EPEA appears to act as a metabolic signal that couples nutrient status with aging pathways, potentially involving the target of rapamycin (TOR) signaling pathway.[5]

The following diagram illustrates a proposed signaling pathway for Eicosapentaenoyl Ethanolamide based on current understanding.

Experimental Protocols

This compound is primarily intended for use as an internal standard for the quantification of EPEA in biological samples using gas chromatography- or liquid chromatography-mass spectrometry (GC-MS or LC-MS).[3][6]

General Protocol for Quantification of EPEA using EPEA-d4:

A detailed protocol for the extraction and quantification of N-acylethanolamines from biological tissues would typically involve the following steps. This is a generalized workflow and should be optimized for specific experimental needs.

Synthesis of this compound:

Detailed, publicly available protocols for the specific synthesis of this compound are scarce. However, the general synthesis of N-acylethanolamines can be achieved through the amidation of the corresponding fatty acid or its methyl ester with ethanolamine. For the deuterated version, deuterated ethanolamine would be used as a reactant. One reported method for the synthesis of a similar compound, linoleoyl ethanolamide, involves the reaction of methyl linoleate with ethanolamine in the presence of sodium methoxide as a catalyst.[7] This reaction is conducted at a mild temperature (30°C) for a short duration (1 hour) and results in a high yield.[7] Adapting this method for EPEA-d4 would involve substituting methyl linoleate with methyl eicosapentaenoate and using deuterated ethanolamine.

Experimental Protocols from Cited Literature:

-

Lucanic et al., 2011 - C. elegans Lifespan Assays:

-

Organism: Caenorhabditis elegans wild-type (N2) and various mutant strains.

-

Dietary Restriction: Worms were subjected to dietary restriction by transferring them to plates with reduced bacterial food source.

-

EPEA Supplementation: EPEA was dissolved in the appropriate solvent and added to the nematode growth medium at a specified concentration (e.g., 50 µM).

-

Lifespan Analysis: The survival of the worms was monitored daily, and lifespan curves were generated.

-

Lipid Extraction and Analysis: Lipids were extracted from worm pellets and analyzed by GC-MS to determine the levels of various N-acylethanolamines.

-

-

Balvers et al., 2010 - Anti-inflammatory Properties in Adipocytes:

-

Cell Line: 3T3-L1 adipocytes.

-

Treatment: Differentiated adipocytes were treated with docosahexaenoic acid (DHA) and eicosapentaenoic acid (EPA).

-

Inflammation Induction: Inflammation was induced by treating the cells with lipopolysaccharide (LPS).

-

Analysis: The conversion of DHA and EPA to their respective N-acyl ethanolamines was measured. The expression of pro-inflammatory cytokines (e.g., IL-6, MCP-1) was quantified to assess the anti-inflammatory effects.

-

Conclusion

This compound is an essential tool for researchers studying the roles of N-acylethanolamines in health and disease. Its use as an internal standard allows for accurate quantification of endogenous EPEA, a lipid mediator with significant anti-inflammatory and metabolic regulatory functions. Further research into the precise signaling mechanisms and the development of detailed synthetic protocols will continue to advance our understanding of this important class of molecules.

References

- 1. osti.gov [osti.gov]

- 2. Omega‐3 polyunsaturated fatty acids and inflammatory processes: nutrition or pharmacology? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Measuring the Content of Endocannabinoid-Like Compounds in Biological Fluids: A Critical Overview of Sample Preparation Methodologies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Quantification of eicosanoids and their metabolites in biological matrices: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Protective Role of Eicosapentaenoic and Docosahexaenoic and Their N-Ethanolamide Derivatives in Olfactory Glial Cells Affected by Lipopolysaccharide-Induced Neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Simultaneous quantification of total eicosapentaenoic acid, docosahexaenoic acid and arachidonic acid in plasma by high-performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Synthesis of Deuterated N-Acylethanolamines

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthetic strategies for preparing deuterated N-acylethanolamines (NAEs). NAEs are a class of lipid signaling molecules, including the endocannabinoid anandamide, that play crucial roles in various physiological processes.[1][2][3] Deuterium-labeled NAEs are indispensable tools for quantitative analysis by mass spectrometry, serving as ideal internal standards, and for studying the metabolism and pharmacokinetics of this important lipid family.

Overview of Synthetic Strategies

The synthesis of deuterated NAEs primarily involves the coupling of a fatty acid with ethanolamine, where one or both precursors are isotopically labeled. The choice of strategy depends on the desired deuteration pattern and the availability of starting materials. The most common approaches involve the acylation of deuterated ethanolamine or the amidation of a deuterated fatty acid.

Key Synthetic Approaches:

-

Synthesis from Deuterated Ethanolamine: This is a straightforward approach where commercially available or custom-synthesized deuterated ethanolamine is coupled with a desired fatty acid. This method is efficient for introducing deuterium into the ethanolamine moiety of the NAE.

-

Synthesis from Deuterated Fatty Acids: This strategy is employed when the deuterium labels are required on the acyl chain. Perdeuterated or selectively deuterated fatty acids can be synthesized through methods like metal-catalyzed hydrogen-deuterium (H/D) exchange and then coupled with ethanolamine.[4][5]

-

Enzymatic Synthesis: Lipases, such as immobilized Candida antarctica lipase (Novozym 435), can catalyze the direct amidation of fatty acid esters with ethanolamine, offering a mild and efficient alternative to traditional chemical methods.[6]

Below is a workflow diagram illustrating the general synthetic pathways.

Data on Synthetic Methods and Isotopic Enrichment

The following tables summarize quantitative data from various synthetic methods for deuterated NAEs, providing a comparative overview of yields and isotopic purity.

Table 1: Comparison of Synthetic Methods and Yields

| NAE Synthesized | Deuterated Precursor | Coupling Method | Solvent | Reaction Time | Yield (%) | Reference |

| N-Lauroylethanolamide (NAE 12:0) | Lauric Acid, Ethanolamine | EDC, DMAP | Acetonitrile | 6 h | Not Specified | [7] |

| N-Myristoylethanolamine (NAE 14:0) | Myristic Acid, Ethanolamine | EDC, DMAP | Acetonitrile | 6 h | Not Specified | [7] |

| Arachidonoyl ethanolamide (Anandamide) | Methyl Arachidonate, Ethanolamine | Immobilized Candida antarctica Lipase | Hexanes/Isopropyl ether | 2-24 h | 41-98% | [6] |

| Deuterated n-octanamide | n-octanamide | Pd/C, Rh/C catalyzed H/D exchange | 2-PrOH/D₂O | 48 h | 64.3% | [8] |

| Acetyl n-butyl amine-dₙ | Acetyl n-butyl amine | Pt/C catalyzed H/D exchange | D₂O | 16 h | High | [4] |

EDC: 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride; DMAP: 4-Dimethylaminopyridine.

Table 2: Examples of Deuterated NAEs and their Isotopic Labeling

| Deuterated NAE | Abbreviation | Deuteration Position | Isotopic Purity | Application |

| N-Palmitoylethanolamine-d₄ | PEA-d₄ | Ethanolamine moiety | >99% | Internal standard for MS |

| N-Arachidonoylethanolamine-d₄ | AEA-d₄ | Ethanolamine moiety | >99% | Internal standard for MS |

| N-Arachidonoylethanolamine-d₈ | AEA-d₈ | Arachidonoyl chain | >98% | Metabolic studies |

| N-Oleoylethanolamine-d₂ | OEA-d₂ | Oleoyl chain | >98% | Tracer for metabolic flux |

Detailed Experimental Protocols

This section provides detailed methodologies for key reactions in the synthesis of deuterated NAEs.

Protocol 1: General Chemical Synthesis of NAEs via Carbodiimide Coupling

This protocol is adapted from the synthesis of N-lauroylethanolamine and N-myristoylethanolamine.[7] It can be generalized for coupling various fatty acids with standard or deuterated ethanolamine.

Materials:

-

Fatty Acid (or deuterated fatty acid) (1.0 eq)

-

Ethanolamine (or deuterated ethanolamine) (1.5 eq)

-

1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC) (1.2 eq)

-

4-Dimethylaminopyridine (DMAP) (1.0 eq)

-

Anhydrous Acetonitrile

-

Dichloromethane

-

Silica Gel

Procedure:

-

Dissolve the fatty acid (1.0 eq), ethanolamine (1.5 eq), and DMAP (1.0 eq) in ice-cold anhydrous acetonitrile.

-

Slowly add EDC (1.2 eq) to the stirred solution while maintaining the temperature at 0°C.

-

Allow the reaction mixture to warm to room temperature and stir for 6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, remove the acetonitrile under reduced pressure.

-

Dissolve the residue in dichloromethane to ensure all solids are dissolved.

-

Add silica gel to the solution to adsorb the NAE product.

-

Purify the product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane) to yield the pure N-acylethanolamine.

Protocol 2: Enzymatic Synthesis of NAEs

This protocol utilizes immobilized lipase for the amidation of a fatty acid methyl ester with ethanolamine, as described for the synthesis of anandamide and other NAEs.[6]

Materials:

-

Fatty Acid Methyl Ester (1.0 eq)

-

Ethanolamine (or deuterated ethanolamine) (1.2 eq)

-

Immobilized Candida antarctica Lipase (Novozym 435)

-

Hexanes and Isopropyl ether (1:1 mixture)

-

Diethyl ether

-

Silica Gel

Procedure:

-

To a stirred solution of the fatty acid methyl ester (1.0 eq) in a 1:1 mixture of hexanes and isopropyl ether, add ethanolamine (1.2 eq) and immobilized Candida antarctica lipase (e.g., 100 mg for a 0.20 mmol scale reaction).

-

Heat the reaction mixture to 45°C and stir until the reaction is complete, monitoring by TLC (typically 2-24 hours).

-

Upon completion, dilute the reaction mixture with diethyl ether.

-

Filter the mixture to remove the immobilized enzyme. The enzyme can often be washed and reused.

-

Concentrate the filtrate under reduced pressure.

-

Purify the resulting residue by column chromatography on silica gel to obtain the pure N-acylethanolamine.

Protocol 3: H/D Exchange for the Synthesis of a Deuterated Fatty Amide Precursor

This protocol is based on the deuteration of n-octanamide and is representative of methods to deuterate the acyl chain.[8]

Materials:

-

n-Octanamide (1.0 eq)

-

Palladium on Carbon (Pd/C, 10 wt%)

-

Rhodium on Carbon (Rh/C, 5 wt%)

-

2-Propanol (2-PrOH)

-

Deuterium Oxide (D₂O)

-

High-pressure reactor (e.g., Parr reactor)

-

Celite

Procedure:

-

In a high-pressure reactor, combine n-octanamide, Pd/C (e.g., 11 mol%), and Rh/C (e.g., 11 mol%) in a mixed solvent system of 2-PrOH and D₂O.

-

Degas the mixture under vacuum for 10 minutes to remove oxygen.

-

Purge the reactor with an inert gas (e.g., Argon).

-

Seal the reactor and heat the mixture to 180°C with continuous stirring for 48 hours.

-

After cooling to room temperature, carefully vent the reactor.

-

Filter the mixture through a plug of Celite to remove the catalysts.

-

Wash the Celite plug with ethanol.

-

Combine the filtrate and washings and remove the solvent under reduced pressure to yield the deuterated n-octanamide. This can then be hydrolyzed to the deuterated fatty acid if needed.

N-Acylethanolamine Signaling Pathways

NAEs are synthesized on-demand from membrane phospholipids and are involved in a variety of signaling pathways. The primary biosynthetic route involves the formation of N-acyl-phosphatidylethanolamine (NAPE), which is then cleaved to produce the NAE.[1][2][9] Degradation is primarily mediated by the enzyme Fatty Acid Amide Hydrolase (FAAH).[3][9][10]

References

- 1. The Role of N-acylethanolamines in biochemical signaling - The UNT Interdisciplinary Environmental Chemistry Laboratory [venableslab.weebly.com]

- 2. Pathways and mechanisms of N-acylethanolamine biosynthesis: can anandamide be generated selectively? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. N-Acylethanolamine - Wikipedia [en.wikipedia.org]

- 4. osti.gov [osti.gov]

- 5. mdpi.com [mdpi.com]

- 6. Enzymatic synthesis of N-Acylethanolamines: Direct method for the aminolysis of esters - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Identification of N-acylethanolamines in Dictyostelium discoideum and confirmation of their hydrolysis by fatty acid amide hydrolase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. epj-conferences.org [epj-conferences.org]

- 9. The N-acylethanolamine-mediated regulatory pathway in plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Anandamide - Wikipedia [en.wikipedia.org]

Eicosapentaenoyl Ethanolamide (EPEA): A Technical Guide to its Biological Significance

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract Eicosapentaenoyl Ethanolamide (EPEA) is an N-acylethanolamine (NAE) derived from the omega-3 polyunsaturated fatty acid, eicosapentaenoic acid (EPA). As an endocannabinoid-like lipid mediator, EPEA is an active signaling molecule within the broader endocannabinoid system (ECS). It is synthesized "on-demand" from membrane phospholipids and participates in a range of physiological processes. EPEA exhibits a notable affinity for cannabinoid receptors and demonstrates significant anti-inflammatory, neuroprotective, and metabolic regulatory properties. Its biological activities are mediated through multiple signaling pathways, including direct receptor interaction and modulation of downstream inflammatory cascades. This document provides a comprehensive technical overview of the biosynthesis, metabolism, signaling mechanisms, and physiological roles of EPEA, supported by quantitative data and detailed experimental protocols.

Introduction

Eicosapentaenoyl Ethanolamide (EPEA) is an endogenous fatty acid amide belonging to the family of N-acylethanolamines (NAEs).[1] It is structurally analogous to anandamide (AEA), the well-characterized endocannabinoid derived from the omega-6 fatty acid arachidonic acid (AA). EPEA is formed from the omega-3 fatty acid eicosapentaenoic acid (EPA), which is abundant in marine oils.[2][3] The growing interest in omega-3 fatty acids and their bioactive metabolites has positioned EPEA as a molecule of significant therapeutic potential. Unlike its parent molecule EPA, which primarily acts by altering membrane composition and serving as a precursor for anti-inflammatory eicosanoids, EPEA functions as a distinct signaling molecule.[4][5] It interacts with components of the endocannabinoid system and other cellular targets to exert its effects.[6][7] This guide details the current understanding of EPEA's biological role, from its molecular synthesis to its physiological impact.

Biosynthesis and Metabolism

EPEA is not stored pre-formed in cells but is synthesized on-demand from EPA-containing membrane phospholipids in response to physiological stimuli.

2.1 Biosynthesis The primary biosynthesis pathway involves two key enzymatic steps:

-

N-acylation: An N-acyltransferase (NAT) enzyme catalyzes the transfer of an EPA molecule from a donor phospholipid (like phosphatidylcholine) to the head group of phosphatidylethanolamine (PE), forming N-eicosapentaenoyl-phosphatidylethanolamine (NAPE).

-

NAPE Hydrolysis: A specific phospholipase D (NAPE-PLD) hydrolyzes the NAPE molecule to release EPEA and phosphatidic acid.

2.2 Metabolism and Degradation Once its signaling function is complete, EPEA is rapidly degraded to terminate its action.

-

Primary Degradation: The primary enzyme responsible for EPEA hydrolysis is Fatty Acid Amide Hydrolase (FAAH), which breaks it down into EPA and ethanolamine.[1] N-acylethanolamine-hydrolyzing acid amidase (NAAA) can also contribute to its degradation.[1]

-

Oxidative Metabolism: EPEA can also be metabolized by cytochrome P450 (CYP450) epoxygenases to form various epoxyeicosatetraenoic acid-ethanolamides (EEQ-EAs), which are themselves bioactive molecules.[7] Cyclooxygenase-2 (COX-2) and lipoxygenases (LOX) may also metabolize EPEA, representing a point of intersection between the endocannabinoid and eicosanoid systems.[7]

Signaling Pathways and Mechanisms of Action

EPEA exerts its biological effects by interacting with a variety of receptors and signaling pathways.

3.1 Interaction with the Endocannabinoid System (ECS) EPEA is recognized as an endocannabinoid-like compound due to its interaction with cannabinoid receptors.

-

Cannabinoid Receptor 1 (CB1): EPEA demonstrates a high binding affinity for the CB1 receptor, acting as a partial agonist.[6] Its affinity is comparable to that of AEA, though some studies suggest it is slightly weaker.[6][7] The binding of EPEA to CB1, a G-protein coupled receptor (GPCR), typically leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels, and modulation of ion channel activity.

-

Cannabinoid Receptor 2 (CB2): EPEA also binds to the CB2 receptor, which is primarily expressed on immune cells.[8] This interaction is a key mechanism for its anti-inflammatory effects.

3.2 Other Receptor Interactions EPEA's activity is not limited to cannabinoid receptors.

-

Peroxisome Proliferator-Activated Receptors (PPARs): Like other NAEs, EPEA is known to activate PPARs, particularly PPAR-γ.[8] PPARs are nuclear receptors that function as transcription factors to regulate the expression of genes involved in inflammation and metabolism.

-

G-Protein Coupled Receptor 55 (GPR55): EPEA is also a ligand for the orphan receptor GPR55, which is implicated in regulating inflammatory responses and energy homeostasis.

3.3 Downstream Signaling Modulation

-

Anti-inflammatory Signaling: A primary mechanism of EPEA is the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[9] By preventing the activation and nuclear translocation of NF-κB, EPEA reduces the transcription of pro-inflammatory genes, such as those for cytokines like Interleukin-6 (IL-6) and Monocyte Chemoattractant Protein-1 (MCP-1).[7][10]

-

Metabolic Signaling: In muscle cells, EPEA has been shown to stimulate glucose uptake by activating the AMP-activated protein kinase (AMPK) pathway.[11] Activation of AMPK and the downstream p38 MAPK signaling cascade promotes the translocation of GLUT4 glucose transporters to the cell membrane, enhancing glucose import.[11]

Physiological Roles and Pharmacological Effects

The signaling activities of EPEA translate into several significant physiological effects.

4.1 Anti-inflammatory Effects EPEA is a potent anti-inflammatory agent. In LPS-stimulated adipocytes, EPEA has been shown to reduce the production of the pro-inflammatory cytokines IL-6 and MCP-1 by 50% at nanomolar concentrations.[7] This effect is largely attributed to its ability to activate CB2 receptors and inhibit the NF-κB pathway.[9][10] By competing with arachidonic acid-derived endocannabinoids, EPEA can shift the overall balance of the ECS towards a less inflammatory state.[5]

4.2 Neurobiological Effects The presence of CB1 receptors in the brain suggests a role for EPEA in neuromodulation.[6] Like its parent molecule EPA, EPEA is considered to have neuroprotective properties. In a mouse model of Parkinson's disease, dietary supplementation with ethyl-EPA attenuated motor impairments and suppressed the production of pro-inflammatory cytokines in the brain, although it did not prevent dopamine loss.[12]

4.3 Metabolic Regulation EPEA plays a role in regulating energy metabolism. It can enhance insulin sensitivity in myoblasts and alter p38 MAPK phosphorylation, a key component of the insulin signaling pathway.[7] Furthermore, its ability to activate the AMPK pathway in skeletal muscle cells directly links it to the regulation of glucose uptake and cellular energy homeostasis.[11]

4.4 Anticancer Properties Emerging evidence suggests EPEA may have antiproliferative effects. It has been shown to inhibit the proliferation of MCF-7 breast cancer cells by modulating the AKT-mTOR signaling pathway, which is critical for cell growth and autophagy.[7]

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the bioactivity of EPEA.

Table 1: Receptor Binding Affinities

| Receptor | Ligand | Species/Assay System | Binding Affinity (Ki) | Reference |

|---|---|---|---|---|

| CB1 | EPEA | Mouse Brain | 55 nM | [6] |

| CB1 | AEA (Anandamide) | Mouse Brain | ~61 nM (modal value) |[6] |

Table 2: In Vitro Anti-inflammatory Activity

| Cell Type | Stimulant | EPEA Concentration | Effect | Reference |

|---|---|---|---|---|

| 3T3-L1 Adipocytes | LPS | 10 nM | 50% reduction in MCP-1 | [7] |

| 3T3-L1 Adipocytes | LPS | 100 nM | 50% reduction in IL-6 |[7] |

Table 3: In Vivo and Dietary Effects

| Model System | Intervention | Duration | Outcome | Reference |

|---|---|---|---|---|

| 3T3-L1 Adipocytes | 10-50 µM EPA | 24 hours | 3.5 to 10.9-fold increase in cellular EPEA | [7] |

| Parkinson's Model (Mouse) | 0.8% Ethyl-EPA Diet | Pre-treatment | Attenuation of hypokinesia, suppression of pro-inflammatory cytokines |[12] |

Key Experimental Protocols

The following are representative protocols for studying the bioactivity of EPEA.

6.1 Protocol: Competitive Radioligand Binding Assay for CB1 Receptor

-

Objective: To determine the binding affinity (Ki) of EPEA for the CB1 receptor.

-

Materials:

-

Cell membranes prepared from cells expressing human CB1 receptor (e.g., CHO-CB1 cells) or from mouse brain tissue.

-

Radioligand: [³H]CP55,940 (a high-affinity CB1/CB2 agonist).

-

Non-labeled EPEA (competitor).

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 3 mg/mL BSA, pH 7.4.

-

Scintillation fluid and vials.

-

Glass fiber filters (e.g., Whatman GF/B).

-

Filtration apparatus.

-

-

Methodology:

-

Membrane Preparation: Homogenize CB1-expressing cells or brain tissue in ice-cold buffer and centrifuge to pellet membranes. Resuspend the membrane pellet in assay buffer to a final protein concentration of 10-20 µ g/well .

-

Assay Setup: In a 96-well plate, set up triplicate wells for:

-

Total Binding: Membranes + [³H]CP55,940 (e.g., 0.5 nM final concentration).

-

Non-specific Binding (NSB): Membranes + [³H]CP55,940 + a high concentration of a known CB1 antagonist (e.g., 10 µM WIN 55,212-2).

-

Competition: Membranes + [³H]CP55,940 + varying concentrations of EPEA (e.g., 0.1 nM to 10 µM).

-

-

Incubation: Incubate the plate at 30°C for 60-90 minutes with gentle agitation.

-

Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. Wash the filters 3 times with ice-cold assay buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity (in disintegrations per minute, DPM) using a liquid scintillation counter.

-

Data Analysis:

-

Calculate Specific Binding = Total Binding DPM - NSB DPM.

-

Plot the percentage of specific binding against the log concentration of EPEA.

-

Fit the data to a one-site competition model using non-linear regression software (e.g., GraphPad Prism) to determine the IC₅₀ value (the concentration of EPEA that inhibits 50% of specific binding).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

-

-

6.2 Protocol: Measurement of Inflammatory Cytokines in Macrophages

-

Objective: To quantify the effect of EPEA on the production of pro-inflammatory cytokines (e.g., IL-6, MCP-1) in lipopolysaccharide (LPS)-stimulated macrophages.

-

Materials:

-

Macrophage cell line (e.g., THP-1 or RAW 264.7).

-

Cell culture medium (e.g., RPMI-1640 with 10% FBS).

-

Phorbol 12-myristate 13-acetate (PMA) for THP-1 differentiation.

-

Lipopolysaccharide (LPS) from E. coli.

-

EPEA.

-

ELISA kits for the target cytokines (e.g., human IL-6, human MCP-1).

-

-

Methodology:

-

Cell Culture and Differentiation: Seed THP-1 monocytes in a 96-well plate. Differentiate them into macrophage-like cells by treating with PMA (e.g., 100 ng/mL) for 48 hours. Remove the PMA-containing medium and allow cells to rest in fresh medium for 24 hours.

-

Pre-treatment: Replace the medium with fresh, serum-free medium containing various concentrations of EPEA (e.g., 1 nM to 1 µM) or vehicle control (e.g., 0.1% DMSO). Incubate for 1-2 hours.

-

Inflammatory Stimulation: Add LPS to the wells to a final concentration of 100 ng/mL to induce an inflammatory response. Include a control group with no LPS stimulation.

-

Incubation: Incubate the plate for 12-24 hours at 37°C in a CO₂ incubator.

-

Supernatant Collection: After incubation, centrifuge the plate briefly to pellet any detached cells. Carefully collect the cell culture supernatant for cytokine analysis.

-

Cytokine Quantification (ELISA):

-

Coat an ELISA plate with the capture antibody for the target cytokine and incubate overnight.

-

Wash the plate and block non-specific binding sites.

-

Add the collected cell supernatants and a standard curve of known cytokine concentrations to the plate. Incubate.

-

Wash the plate and add the detection antibody. Incubate.

-

Wash the plate and add a streptavidin-HRP conjugate. Incubate.

-

Wash the plate and add a substrate solution (e.g., TMB). Stop the reaction with stop solution.

-

Read the absorbance at 450 nm using a microplate reader.

-

-

Data Analysis: Calculate the concentration of the cytokine in each sample by interpolating from the standard curve. Compare the cytokine levels in EPEA-treated groups to the LPS-only control group to determine the percent inhibition.

-

Conclusion and Future Directions

Eicosapentaenoyl Ethanolamide (EPEA) is a bioactive lipid mediator with a multifaceted biological role centered on its anti-inflammatory, neuromodulatory, and metabolic-regulating properties. Its function as a partial agonist at CB1 receptors and its interaction with CB2 and PPARs place it at the intersection of the endocannabinoid and eicosanoid signaling systems. The ability of dietary EPA to increase endogenous EPEA levels highlights a direct link between nutrition and the modulation of these critical physiological pathways.

Future research should focus on several key areas:

-

Receptor Deconvolution: Further elucidating the specific contributions of CB1, CB2, PPARs, and GPR55 to the overall effects of EPEA.

-

Therapeutic Potential: Investigating the efficacy of stable EPEA analogs in preclinical models of inflammatory diseases, neurodegenerative disorders, and metabolic syndrome.

-

Biomarker Development: Exploring the potential of measuring EPEA and its metabolites as biomarkers for assessing omega-3 fatty acid status and inflammatory tone.

A deeper understanding of EPEA will be crucial for developing novel therapeutic strategies that leverage the beneficial effects of omega-3 fatty acids and the endocannabinoid system.

References

- 1. Human Metabolome Database: Showing metabocard for Eicosapentaenoyl Ethanolamide (HMDB0013649) [hmdb.ca]

- 2. Eicosapentaenoic acid - Wikipedia [en.wikipedia.org]

- 3. Interaction of Fatty Acids and the Cannabinoid System - Age Management Medicine Group (AMMG) [agemed.org]

- 4. Role of EPA in Inflammation: Mechanisms, Effects, and Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. EPA's pleiotropic mechanisms of action: a narrative review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Care and Feeding of the Endocannabinoid System: A Systematic Review of Potential Clinical Interventions that Upregulate the Endocannabinoid System - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Emerging Class of Omega-3 Fatty Acid Endocannabinoids & Their Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Endocannabinoids, Related Compounds and Their Metabolic Routes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Anti-inflammatory effects of EPA and DHA are dependent upon time and dose-response elements associated with LPS stimulation in THP-1-derived macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. salengei.com [salengei.com]

- 11. Eicosapentaenoic Acid (EPA) Modulates Glucose Metabolism by Targeting AMP-Activated Protein Kinase (AMPK) Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Ethyl-eicosapentaenoate (E-EPA) attenuates motor impairments and inflammation in the MPTP-probenecid mouse model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

Eicosapentaenoyl Ethanolamide (EPEA): A Technical Guide for the Endocannabinoid Researcher

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Eicosapentaenoyl Ethanolamide (EPEA) is an N-acylethanolamine (NAE) derived from the omega-3 fatty acid eicosapentaenoic acid (EPA). As a structural analogue of the primary endocannabinoid anandamide (AEA), EPEA is an emerging component of the expanded endocannabinoid system (endocannabinoidome). Its biosynthesis is intrinsically linked to dietary omega-3 intake, positioning it as a key signaling molecule mediating the effects of these essential fatty acids. This document provides a comprehensive technical overview of EPEA's role within the endocannabinoid system, detailing its biochemical pathways, interactions with key protein targets, and methodologies for its study. While EPEA is recognized as a cannabinoid receptor agonist, specific quantitative data on its binding affinities and enzyme kinetics are not extensively reported in current literature, highlighting a critical area for future investigation.

Introduction

The endocannabinoid system (ECS) is a ubiquitous lipid signaling network crucial for maintaining homeostasis. The "classical" ECS comprises cannabinoid receptors (CB1 and CB2), endogenous ligands (endocannabinoids) like anandamide (AEA) and 2-arachidonoylglycerol (2-AG), and the enzymes for their synthesis and degradation.[1] The endocannabinoidome is a broader definition that includes a host of related lipid mediators, their receptors, and metabolic enzymes.[2]

Eicosapentaenoyl Ethanolamide (EPEA) is an endocannabinoid-like molecule synthesized from EPA, an omega-3 polyunsaturated fatty acid (PUFA).[1][3] Dietary supplementation with omega-3 PUFAs can increase the tissue levels of their corresponding NAEs, including EPEA.[1] This positions EPEA as a potential mediator of the anti-inflammatory and pro-homeostatic effects attributed to dietary omega-3s.[2] This guide synthesizes the current understanding of EPEA's biochemistry and pharmacology.

Biosynthesis and Degradation

The metabolic pathways for EPEA are analogous to those of other well-characterized N-acylethanolamines, such as AEA.

Biosynthesis

The primary biosynthetic route for NAEs, including EPEA, is a two-step enzymatic process initiated by the formation of N-acyl-phosphatidylethanolamine (NAPE).[4]

-

Formation of N-eicosapentaenoyl-phosphatidylethanolamine (NEPE): A Ca²⁺-dependent N-acyltransferase (NAT) catalyzes the transfer of an eicosapentaenoyl group from the sn-1 position of a donor phospholipid to the primary amine of phosphatidylethanolamine (PE), forming NEPE.[5]

-

Hydrolysis of NEPE to EPEA: The enzyme N-acylphosphatidylethanolamine-hydrolyzing phospholipase D (NAPE-PLD) then hydrolyzes NEPE to yield EPEA and phosphatidic acid.[4][6]

Alternative, NAPE-PLD-independent pathways for NAE synthesis have also been identified, involving enzymes like phospholipase C (PLC) and protein tyrosine phosphatase non-receptor type 22 (PTPN22), which may also contribute to EPEA formation.[7]

Figure 1: Biosynthesis pathway of Eicosapentaenoyl Ethanolamide (EPEA).

Degradation

EPEA is primarily degraded through enzymatic hydrolysis, which terminates its signaling activity.

-

Fatty Acid Amide Hydrolase (FAAH): The principal enzyme responsible for the degradation of AEA and other NAEs is the serine hydrolase FAAH.[8] FAAH hydrolyzes EPEA into EPA and ethanolamine. This process is crucial for regulating the tonic levels of EPEA.[9]

-

Cyclooxygenase-2 (COX-2): In addition to FAAH, COX-2 can also metabolize NAEs.[9] While direct evidence for EPEA is limited, it is plausible that COX-2 oxygenates EPEA to produce prostaglandin-ethanolamides (prostamides), similar to its action on AEA. This represents an alternative inactivation pathway that can also generate potentially bioactive metabolites.

Figure 2: Degradation pathways of Eicosapentaenoyl Ethanolamide (EPEA).

Molecular Targets and Quantitative Data

EPEA interacts with several key proteins of the endocannabinoidome. However, a comprehensive quantitative profile of these interactions is not well-established in the literature. The following tables summarize the known interactions and highlight the need for further quantitative studies.

Receptor Binding Affinity

EPEA is known to be an agonist at cannabinoid receptors CB1 and CB2.[10] The binding affinity (Ki) is a critical parameter for understanding its potency and potential physiological effects.

Table 1: Cannabinoid Receptor Binding Affinity of EPEA

| Compound | Receptor | Binding Affinity (Ki) | Comments |

| EPEA | Human CB1 | Data not available | EPEA is identified as a CB1 receptor agonist.[10] |

| EPEA | Human CB2 | Data not available | EPEA is identified as a CB2 receptor agonist.[10] |

| AEA (for comparison) | Human CB1 | ~25.1 - 89.9 nM | A primary endocannabinoid, serves as a benchmark.[11][12] |

| AEA (for comparison) | Human CB2 | Low affinity (>1 µM) | Shows significantly lower affinity for CB2 compared to CB1.[11] |

Note: The lack of specific Ki values for EPEA represents a significant knowledge gap. The protocols outlined in Section 5 can be employed to determine these values.

Enzyme Kinetics

The interaction of EPEA with its metabolic enzymes, FAAH and COX-2, is critical for determining its bioavailability and signaling duration.

Table 2: EPEA Interaction with Metabolic Enzymes

| Enzyme | Interaction Type | Parameter | Value | Comments |

| FAAH | Substrate | Km, Vmax | Data not available | EPEA is a presumed substrate for FAAH, analogous to other NAEs. Determining its kinetic parameters is key to understanding its degradation rate. |

| COX-2 | Substrate/Inhibitor | IC50 | Data not available | EPA has been shown to inhibit COX-2 activity.[11] The direct inhibitory potency of EPEA on COX-2 requires quantification. |

Note: The kinetic parameters for EPEA's interaction with FAAH and COX-2 are yet to be reported. The protocols in Section 5 provide a framework for these investigations.

Endogenous Levels of EPEA

The concentration of EPEA in tissues is dependent on dietary intake of EPA. Quantification is typically achieved via liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Table 3: Endogenous Levels of EPEA

| Tissue | Species | Condition | Concentration | Comments |

| Brain, Jejunum, Liver | Piglets | Fish oil diet | Undetectable | Despite increased EPA in phospholipids, EPEA was not detected, suggesting rapid turnover or low synthesis rates.[10] |

| Hippocampus | Mice (APP/PS1) | EPA-supplemented diet | No significant change | EPA supplementation did not significantly alter hippocampal EPEA levels in this model.[10] |

Note: The low or undetectable basal levels of EPEA suggest it may function as a transient signaling molecule or that its levels are tightly regulated.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of EPEA. These protocols are based on established methods for other N-acylethanolamines and can be adapted for EPEA.

Quantification of EPEA by LC-MS/MS

This protocol describes a general method for the extraction and quantification of NAEs from biological tissues.

Protocol 1: LC-MS/MS Quantification of N-Acylethanolamines

-

Sample Homogenization:

-

Homogenize frozen tissue (~10 mg) in ice-cold FAAH Assay Buffer (e.g., 125 mM Tris-HCl, pH 9.0, 1 mM EDTA) or acetonitrile.[13]

-

For cellular samples, homogenize approximately 1 x 10⁶ cells in 100 µL of buffer.[13]

-

Add an appropriate deuterated internal standard (e.g., EPEA-d4) to the homogenate for accurate quantification.

-

-

Lipid Extraction:

-

Perform a liquid-liquid extraction using a solvent system such as chloroform/methanol (2:1, v/v).

-

Vortex vigorously and centrifuge at low speed (e.g., 10,000 x g for 10 minutes at 4°C) to separate the phases.[14]

-

Collect the lower organic phase.

-

-

Sample Cleanup (Optional but Recommended):

-

Evaporate the organic solvent under a gentle stream of nitrogen.

-

Reconstitute the lipid extract in a small volume of a suitable solvent (e.g., chloroform).

-

Perform solid-phase extraction (SPE) using a silica-based cartridge to remove interfering lipids. Elute NAEs with a mixture of methanol and chloroform.

-

-

LC-MS/MS Analysis:

-

Evaporate the final extract and reconstitute in the mobile phase starting condition solvent.

-

Inject the sample onto a reverse-phase C18 column (e.g., 100 x 2.0 mm, 2.5 µm).

-

Use a gradient elution with mobile phase A (e.g., water with 0.05% formic acid) and mobile phase B (e.g., acetonitrile with 0.05% formic acid).[15]

-

Set the mass spectrometer to positive electrospray ionization (ESI+) mode.

-

Monitor the specific precursor-to-product ion transitions for EPEA and its internal standard using Multiple Reaction Monitoring (MRM).

-

Figure 3: Experimental workflow for the quantification of EPEA by LC-MS/MS.

Cannabinoid Receptor Competitive Binding Assay

This protocol determines the binding affinity (Ki) of EPEA for CB1 and CB2 receptors by measuring its ability to displace a radiolabeled ligand.

Protocol 2: Radioligand Competitive Binding Assay

-

Membrane Preparation:

-

Use cell membranes from cell lines stably expressing human CB1 or CB2 receptors (e.g., HEK293 or CHO cells).

-

Prepare membrane homogenates in a suitable buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, pH 7.4).

-

-

Assay Setup:

-

In a 96-well plate, add the following in order:

-

Binding buffer.

-

A fixed concentration of a high-affinity radioligand (e.g., [³H]CP55,940).

-

Increasing concentrations of unlabeled EPEA (competitor).

-

Cell membrane preparation (e.g., 10-20 µg protein per well).

-

-

Include wells for total binding (radioligand + membranes, no competitor) and non-specific binding (radioligand + membranes + a saturating concentration of a known unlabeled ligand, e.g., WIN 55,212-2).

-

-

Incubation:

-

Incubate the plate at 30°C or 37°C for 60-90 minutes to allow binding to reach equilibrium.[16]

-

-

Separation of Bound and Free Ligand:

-

Rapidly filter the contents of each well through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. This traps the membranes with bound radioligand.

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

-

Quantification:

-

Place the filters in scintillation vials with scintillation cocktail.

-

Measure the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding = total binding - non-specific binding.

-

Plot the percentage of specific binding against the log concentration of EPEA.

-

Fit the data to a one-site competition model to determine the IC₅₀ value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

FAAH Activity and Inhibition Assay

This protocol describes a fluorometric assay to determine if EPEA is a substrate for or inhibitor of FAAH.

Protocol 3: Fluorometric FAAH Activity/Inhibition Assay

-

Reagents:

-

FAAH enzyme source (recombinant human FAAH or tissue homogenate).

-

FAAH Assay Buffer (e.g., 125 mM Tris-HCl, pH 9.0, 1 mM EDTA).[9]

-

Fluorogenic FAAH substrate (e.g., arachidonoyl 7-amino, 4-methylcoumarin amide - AAMCA).

-

EPEA (as a potential inhibitor).

-

A known FAAH inhibitor as a positive control (e.g., URB597).

-

-

Assay Setup (for Inhibition):

-

In a 96-well opaque plate, add:

-

FAAH Assay Buffer.

-

FAAH enzyme solution.

-

Increasing concentrations of EPEA (or vehicle for control).

-

-

Pre-incubate the plate for a defined period (e.g., 15-30 minutes) at 37°C to allow for inhibitor binding.

-

-

Reaction Initiation and Measurement:

-

Data Analysis:

-

Determine the initial rate of the reaction (slope of the linear portion of the kinetic curve).

-

To assess inhibition, plot the percentage of FAAH activity against the log concentration of EPEA to determine the IC₅₀ value.

-

To determine if EPEA is a substrate, a different assay setup would be required, typically involving direct measurement of EPEA hydrolysis by LC-MS/MS over time to calculate Km and Vmax.

-

COX-2 Inhibition Assay

This protocol outlines a method to determine the IC₅₀ of EPEA for COX-2.

Protocol 4: COX-2 Inhibition Assay

-

Reagents:

-

Purified COX-2 enzyme.

-

Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0).

-

Cofactors: hematin and epinephrine.

-

Arachidonic acid (substrate).

-

EPEA (as a potential inhibitor).

-

A known COX-2 inhibitor as a positive control (e.g., celecoxib).

-

-

Assay Setup:

-

In an Eppendorf tube or 96-well plate, mix the reaction buffer, cofactors, and COX-2 enzyme.

-

Add EPEA at various concentrations (or vehicle for control) and pre-incubate at 37°C for 10 minutes.[6]

-

-

Reaction Initiation:

-

Initiate the reaction by adding a fixed concentration of arachidonic acid (e.g., 5 µM).[6]

-

Incubate for a short period (e.g., 2 minutes) at 37°C.

-

-

Reaction Termination and Product Quantification:

-

Stop the reaction by adding a quenching solution (e.g., a strong acid).

-

The primary product of the COX-2 reaction is Prostaglandin H₂ (PGH₂), which is unstable. It is typically converted to and measured as the more stable Prostaglandin E₂ (PGE₂).

-

Quantify the amount of PGE₂ produced using an ELISA kit or by LC-MS/MS.[2]

-

-

Data Analysis:

-

Calculate the percentage of inhibition of PGE₂ formation at each EPEA concentration compared to the vehicle control.

-

Plot the percentage of inhibition against the log concentration of EPEA and fit the curve to determine the IC₅₀ value.

-

Conclusion and Future Directions

Eicosapentaenoyl Ethanolamide is a fascinating component of the endocannabinoidome, directly linking dietary omega-3 fatty acid intake to this critical signaling system. Its established presence as an agonist at cannabinoid receptors suggests a role in modulating the vast array of physiological processes governed by the ECS. However, the current body of literature reveals significant gaps in our understanding, particularly in the quantitative characterization of its interactions with key receptors and enzymes.

The lack of specific binding affinities (Ki), enzyme kinetic data (Km, Vmax, kinact), and inhibitory concentrations (IC₅₀) for EPEA prevents a full appreciation of its potency and physiological relevance compared to other endocannabinoids. The detailed experimental protocols provided in this guide offer a clear roadmap for researchers to address these knowledge gaps. Future research should prioritize:

-

Systematic quantification of EPEA's binding affinity for CB1, CB2, and other potential targets like TRPV1 and PPARs.

-

Detailed kinetic analysis of EPEA as a substrate for FAAH to understand its metabolic stability.

-

Determination of the IC₅₀ of EPEA for COX-2 to clarify its role in the inflammatory cascade.

-

Development of more sensitive analytical methods to accurately quantify the low endogenous levels of EPEA in various tissues under different physiological and dietary conditions.

Elucidating these fundamental pharmacological parameters will be instrumental in unlocking the therapeutic potential of EPEA and understanding the mechanisms by which dietary omega-3 fatty acids exert their beneficial effects on human health.

References

- 1. Biosynthesis of N-Docosahexanoylethanolamine from Unesterified Docosahexaenoic Acid and Docosahexaenoyl-Lysophosphatidylcholine in Neuronal Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Tissue pretreatment for LC–MS/MS analysis of PUFA and eicosanoid distribution in mouse brain and liver - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pedworld.ch [pedworld.ch]

- 4. researchgate.net [researchgate.net]

- 5. Generation of N-Acylphosphatidylethanolamine by Members of the Phospholipase A/Acyltransferase (PLA/AT) Family - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Inactivation of N-Acyl Phosphatidylethanolamine Phospholipase D Reveals Multiple Mechanisms for the Biosynthesis of Endocannabinoids - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. cdn.caymanchem.com [cdn.caymanchem.com]

- 10. Omega-3 EPA Supplementation Shapes the Gut Microbiota Composition and Reduces Major Histocompatibility Complex Class II in Aged Wild-Type and APP/PS1 Alzheimer’s Mice: A Pilot Experimental Study - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Endocannabinoid Binding to the Cannabinoid Receptors: What Is Known and What Remains Unknown - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Meta-analysis of cannabinoid ligand binding affinity and receptor distribution: interspecies differences - PMC [pmc.ncbi.nlm.nih.gov]

- 13. sigmaaldrich.cn [sigmaaldrich.cn]

- 14. researchgate.net [researchgate.net]

- 15. Selective measurement of NAPE-PLD activity via a PLA1/2-resistant fluorogenic N-acyl-phosphatidylethanolamine analog - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

Eicosapentaenoyl Ethanolamide vs. Anandamide: A Comparative Analysis of Biological Activity

An in-depth technical guide or whitepaper on the core.

For: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive comparison of the biological activities of Eicosapentaenoyl Ethanolamide (EPEA) and the well-characterized endocannabinoid, Anandamide (AEA). While both are N-acylethanolamines, their origins from different polyunsaturated fatty acids—EPEA from the omega-3 eicosapentaenoic acid (EPA) and AEA from the omega-6 arachidonic acid (AA)—result in distinct pharmacological profiles. This document summarizes key quantitative data on their receptor binding affinities and enzymatic hydrolysis, details relevant experimental protocols, and visualizes their primary signaling pathways. The core finding is that while AEA is a well-established partial agonist of cannabinoid receptors, EPEA exhibits significantly lower affinity for these receptors and its biological activity, particularly its anti-inflammatory effects, may be mediated through alternative pathways.

Quantitative Comparison of Biological Activity

The biological activity of EPEA and AEA can be quantitatively compared through their binding affinities to cannabinoid receptors and their kinetics as substrates for the primary catabolic enzyme, Fatty Acid Amide Hydrolase (FAAH).

Table 1: Cannabinoid Receptor Binding Affinities (Ki in nM)

| Compound | Receptor | Ki (nM) | Species | Notes |

| Anandamide (AEA) | Human CB1 | 89 - 2700[1] | Human | Partial agonist.[2] Ki values can vary based on assay conditions.[1] |

| Rat CB1 | 470 - 1000[1] | Rat | ||

| Human CB2 | 371 - 1900[1] | Human | Lower affinity for CB2 compared to CB1.[3] | |

| Eicosapentaenoyl Ethanolamide (EPEA) | CB1 | >1000 | - | Generally considered a very weak ligand for CB1.[4] |

| CB2 | >1000 | - | Binds to CB1 and CB2 receptors, but with lower affinity than AEA.[4] |

Note: Specific Ki values for EPEA are not as widely reported in the literature as for AEA, reflecting its lower potency at these receptors. The available data consistently indicate a significantly lower affinity.

Table 2: Fatty Acid Amide Hydrolase (FAAH) Hydrolysis

| Compound | Parameter | Value | Species | Notes |

| Anandamide (AEA) | Km | ~10-50 µM | Rat/Human | FAAH is the primary enzyme for AEA degradation.[5][6] |

| Vmax | - | - | Hydrolyzed into arachidonic acid and ethanolamine.[3][5][7] | |

| Eicosapentaenoyl Ethanolamide (EPEA) | - | Substrate | - | EPEA is also hydrolyzed by FAAH, though kinetic parameters are less characterized compared to AEA. |

Signaling Pathways

AEA's interaction with its primary targets initiates a cascade of intracellular signaling events.[8] EPEA, while a weaker cannabinoid receptor agonist, exerts significant biological effects, particularly anti-inflammatory actions, through various mechanisms.[9]

Anandamide (AEA) Signaling Pathway

Anandamide is a key endocannabinoid that acts as a retrograde messenger, modulating neurotransmission.[5] It is synthesized "on-demand" from membrane lipid precursors in postsynaptic neurons.[7][10] Upon release, it travels to presynaptic terminals and binds to CB1 receptors, which are G-protein coupled.[7][11] This activation inhibits adenylyl cyclase, reduces cAMP production, and modulates ion channels (inhibiting Ca2+ channels and activating K+ channels), ultimately suppressing neurotransmitter release.[7] AEA's action is terminated by cellular uptake and subsequent hydrolysis by the intracellular enzyme FAAH.[3][5][7]

Eicosapentaenoyl Ethanolamide (EPEA) Anti-Inflammatory Mechanisms

EPEA, derived from the omega-3 fatty acid EPA, exhibits potent anti-inflammatory properties.[9] These effects are believed to be mediated through several interconnected mechanisms. While it can interact with cannabinoid receptors, its low affinity suggests that other pathways play a more significant role.[4] These include the activation of Peroxisome Proliferator-Activated Receptor γ (PPARγ) and G-protein coupled receptor 120 (GPR120).[4] Activation of these receptors can inhibit pro-inflammatory signaling cascades, such as the Nuclear Factor kappa B (NF-κB) pathway, leading to a reduction in the expression and release of inflammatory cytokines like IL-6 and TNF-α.[4]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the comparison of EPEA and AEA.

Protocol: Competitive Radioligand Binding Assay for Cannabinoid Receptors

This protocol is designed to determine the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from CB1 or CB2 receptors.[12][13]

1. Materials and Reagents:

-

Cell Membranes: Membranes from cells stably expressing human CB1 or CB2 receptors (e.g., CHO or HEK293 cells).[13]

-

Radioligand: A high-affinity cannabinoid receptor agonist or antagonist, typically [³H]CP55,940.

-

Test Compounds: EPEA and AEA.

-

Non-specific Binding Control: A high concentration of a non-labeled, high-affinity ligand (e.g., WIN 55,212-2).

-

Assay Buffer: Typically 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, and 0.1% Bovine Serum Albumin (BSA), pH 7.4.[14]

-

Filtration System: Glass fiber filters (e.g., Whatman GF/C) and a vacuum manifold.

-

Scintillation Counter and scintillation cocktail.

2. Experimental Workflow:

3. Data Analysis:

-

Calculate Specific Binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

-

Plot the percentage of specific binding against the logarithm of the competitor (EPEA or AEA) concentration.

-

Fit the data to a one-site competition model using non-linear regression to determine the IC₅₀ value (the concentration of the competitor that displaces 50% of the radioligand).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol: Fluorometric Fatty Acid Amide Hydrolase (FAAH) Activity Assay

This assay measures the activity of FAAH by monitoring the hydrolysis of a non-fluorescent substrate to a fluorescent product. It can be used to determine if EPEA and AEA are substrates and to assess the potency of inhibitors.[15][16][17]

1. Materials and Reagents:

-

FAAH Source: Recombinant human or rat FAAH, or lysate from tissues/cells expressing FAAH.[15]

-

FAAH Assay Buffer: Typically 125 mM Tris-HCl, pH 9.0, containing 1 mM EDTA.[15]

-

FAAH Substrate: A non-fluorescent substrate that produces a fluorescent product upon hydrolysis (e.g., Arachidonoyl 7-amino, 4-methylcoumarin amide - AAMCA).[15][17]

-

Test Compounds: EPEA and AEA (to be tested as potential substrates or inhibitors).

-

Positive Control Inhibitor: A known FAAH inhibitor (e.g., URB597).

-

96-well Plate: Opaque, white or black, flat-bottomed microplate.

-

Fluorescence Plate Reader: Capable of kinetic reads at Ex/Em = 340-360/450-465 nm.[15][16]

2. Experimental Workflow:

3. Data Analysis:

-

The rate of increase in fluorescence is directly proportional to FAAH activity.[15]

-

To test for inhibition, compare the rate of reaction in the presence of the test compound to the control (enzyme + substrate only). Calculate the percent inhibition.

-

Plot percent inhibition against the logarithm of the inhibitor concentration and fit the data to determine the IC₅₀ value.

-

To determine kinetic parameters for substrate hydrolysis (e.g., using AEA or EPEA as the substrate, if they are not fluorogenic themselves, a coupled assay would be required), vary the substrate concentration and measure the initial reaction velocity. Plot velocity vs. substrate concentration and fit to the Michaelis-Menten equation to determine Km and Vmax.[18]

Conclusion

References

- 1. Meta-analysis of cannabinoid ligand binding affinity and receptor distribution: interspecies differences - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Endocannabinoids and related N-acylethanolamines: biological activities and metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Endocannabinoid Binding to the Cannabinoid Receptors: What Is Known and What Remains Unknown - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Omega‐3 polyunsaturated fatty acids and inflammatory processes: nutrition or pharmacology? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Fatty acid amide hydrolase as a potential therapeutic target for the treatment of pain and CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. N-Eicosapentaenoyl Dopamine, A Conjugate of Dopamine and Eicosapentaenoic Acid (EPA), Exerts Anti-inflammatory Properties in Mouse and Human Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. anandamide degradation | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. researchgate.net [researchgate.net]

- 15. benchchem.com [benchchem.com]

- 16. sigmaaldrich.cn [sigmaaldrich.cn]

- 17. abcam.cn [abcam.cn]

- 18. A spectrophotometric assay for fatty acid amide hydrolase suitable for high-throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]

The Endogenous Eicosapentaenoyl Ethanolamide: A Technical Guide to its Discovery, Isolation, and Function

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eicosapentaenoyl ethanolamide (EPEA) is an N-acylethanolamine (NAE) derived from the omega-3 fatty acid eicosapentaenoic acid (EPA). First synthesized to explore the structure-activity relationships of cannabinoid receptor ligands, its endogenous presence was later confirmed in various mammalian tissues. EPEA is now recognized as a bioactive lipid mediator with potential roles in inflammation, pain, and cellular signaling. This technical guide provides a comprehensive overview of the discovery, isolation, biosynthesis, degradation, and signaling pathways of endogenous EPEA. It includes detailed experimental protocols, quantitative data, and visual representations of its metabolic and signaling cascades to serve as a foundational resource for researchers and professionals in drug development.

Discovery and Isolation

The journey to understanding EPEA began not with its isolation from a biological source, but with its chemical synthesis. Following the discovery of anandamide (N-arachidonoylethanolamine, AEA), the first identified endogenous cannabinoid, researchers synthesized a series of fatty acid ethanolamides to investigate the structural requirements for binding to the cannabinoid receptors.[1] EPEA was one of these synthetic analogs.

The seminal work that paved the way for the discovery of a family of unsaturated fatty acid ethanolamides was published in 1993 by Hanuš et al.[1][2][3] This research identified new N-acylethanolamines in the brain that bind to the cannabinoid receptor, expanding the known members of this class of signaling lipids beyond anandamide.[1][2][3]

Years after its initial synthesis, the endogenous occurrence of EPEA was confirmed in animal tissues, although at significantly lower basal levels compared to AEA.[1]

Experimental Protocol: Isolation of N-Acylethanolamines from Biological Tissues

The following protocol is a general method for the extraction of NAEs, including EPEA, from biological samples, adapted from methods used for endocannabinoid quantification.[4][5]

Materials:

-

Biological tissue (e.g., brain, plasma)

-

Internal standard (e.g., EPEA-d4)

-

Methanol (MeOH)

-

Chloroform

-

0.1 M HCl

-

Solid-Phase Extraction (SPE) cartridges (C18)

-

Acetonitrile (ACN)

-

Water

Procedure:

-

Homogenization: Homogenize the tissue sample in a mixture of chloroform:methanol:water (2:1:1 v/v/v) containing a known amount of the internal standard.

-

Lipid Extraction: Centrifuge the homogenate to separate the phases. Collect the lower organic phase containing the lipids.

-

Washing: Wash the organic phase with 0.1 M HCl to remove polar contaminants.

-

Drying: Evaporate the organic solvent under a stream of nitrogen.

-

Solid-Phase Extraction (SPE):

-

Condition a C18 SPE cartridge with methanol followed by water.

-

Resuspend the dried lipid extract in a small volume of 50% methanol and load it onto the cartridge.

-

Wash the cartridge with water to remove polar impurities.

-

Elute the NAEs with acetonitrile.

-

-

Final Preparation: Evaporate the acetonitrile and reconstitute the sample in the mobile phase for LC-MS/MS analysis.

Biosynthesis and Degradation

The metabolic lifecycle of EPEA follows the general pathway of other N-acylethanolamines, involving on-demand synthesis from membrane phospholipids and subsequent enzymatic degradation.

Biosynthesis

The primary pathway for the synthesis of NAEs, including EPEA, involves the enzyme N-acyl phosphatidylethanolamine-specific phospholipase D (NAPE-PLD) .[6][7][8] This enzyme catalyzes the hydrolysis of N-acyl-phosphatidylethanolamines (NAPEs) to generate the corresponding NAE and phosphatidic acid.[8] The precursor, N-eicosapentaenoyl-phosphatidylethanolamine, is formed by the transfer of an eicosapentaenoyl group to phosphatidylethanolamine (PE).

Degradation

The primary enzyme responsible for the degradation of EPEA is Fatty Acid Amide Hydrolase (FAAH) .[9][10][11][12][13] FAAH hydrolyzes the amide bond of EPEA to yield eicosapentaenoic acid (EPA) and ethanolamine , thus terminating its signaling activity.[9][11]

Additionally, EPEA can be metabolized by other enzymes, including cyclooxygenase-2 (COX-2) and various lipoxygenases (LOXs) , leading to the formation of a variety of oxygenated metabolites.[14][15]

Signaling Pathways

EPEA exerts its biological effects through interaction with a variety of receptors and signaling pathways. While initially investigated for its affinity to cannabinoid receptors, its actions are now known to extend to other receptor systems.

Cannabinoid Receptors (CB1 and CB2)

EPEA binds to both CB1 and CB2 receptors, although with a lower affinity compared to anandamide.[1] Activation of these G-protein coupled receptors can lead to downstream signaling cascades, including the modulation of adenylyl cyclase and mitogen-activated protein kinase (MAPK) pathways.

Other Potential Receptors

Emerging evidence suggests that EPEA may also interact with other receptors, either directly or indirectly, contributing to its pharmacological profile:

-

Transient Receptor Potential Vanilloid 1 (TRPV1): Other NAEs, such as anandamide and oleoylethanolamide, are known to activate TRPV1 channels.[16][17][18][19][20][21] Given its structural similarity, EPEA is a putative ligand for TRPV1, which could contribute to its role in pain and inflammation.[16][17][18][19][20][21]

-

G-protein coupled receptor 55 (GPR55): GPR55 has been identified as a receptor for certain cannabinoids and other lipid mediators.[4][18][22][23][24][25][26][27][28] The potential interaction of EPEA with GPR55 represents another avenue for its signaling actions.[4][18][22][23][24][25][26][27][28]

-

Peroxisome Proliferator-Activated Receptors (PPARs): The precursor of EPEA, eicosapentaenoic acid (EPA), is a known agonist of PPARs, particularly PPARα and PPARγ.[2][11][29][30][31][32][33][34][35] It is plausible that EPEA may also modulate PPAR activity, influencing gene expression related to lipid metabolism and inflammation.[2][11][29][30][31][32][33][34][35]

Quantitative Data

The following tables summarize the available quantitative data for EPEA. It is important to note that data for EPEA is still limited compared to other endocannabinoids.

Table 1: Receptor Binding Affinities

| Receptor | Ligand | Ki (nM) | Assay Type | Reference |

| CB1 | Anandamide | 87.7 - 239.2 | Competition Binding | [25] |

| CB1 | EPEA | >1000 | Competition Binding | [1] |

| CB2 | 2-AG | 1400 ± 172 | Competition Binding | [30] |

| CB2 | EPEA | Not determined | - | - |

Note: Data for EPEA binding to CB2, TRPV1, GPR55, and PPARs are not yet well-defined in the literature.

Table 2: Endogenous Concentrations of EPEA

| Tissue/Fluid | Species | Concentration (ng/mL or ng/g) | Method | Reference |

| Human Plasma | Human | 0.04 - 3.48 ng/mL | UHPLC-MS/MS | [5] |

| Human Plasma | Human | ~0.1 - 0.4 ng/mL (during cold exposure) | - | [14] |

Note: A comprehensive profile of EPEA concentrations across various mammalian tissues is still an area of active research.

Analytical Methodology: Quantification by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of EPEA in biological matrices.[4][36][37][38][39]

Experimental Protocol: LC-MS/MS Quantification of EPEA

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

LC Conditions (Representative):

-

Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm)

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Gradient: A linear gradient from 60% B to 95% B over 10 minutes.

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 5 µL

MS/MS Conditions (Representative):

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Multiple Reaction Monitoring (MRM) Transitions:

-

EPEA: m/z 348.3 → 62.1 (quantifier), m/z 348.3 → 91.1 (qualifier)

-

EPEA-d4 (Internal Standard): m/z 352.3 → 66.1

-

Quantification: Quantification is achieved by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of EPEA.

Conclusion and Future Directions

Eicosapentaenoyl ethanolamide is an emerging bioactive lipid with a clear connection to the endocannabinoid system and potential interactions with other important signaling pathways. While its endogenous levels are lower than those of the primary endocannabinoids, its formation from the dietary omega-3 fatty acid EPA suggests that its physiological concentrations and effects could be modulated by diet.

Future research should focus on several key areas:

-

Definitive Receptor Profiling: Comprehensive binding and functional assays are needed to determine the full receptor profile of EPEA, including its affinities and efficacies at CB1, CB2, TRPV1, GPR55, and various PPAR isoforms.

-

Enzyme Kinetics: Detailed kinetic studies of NAPE-PLD and FAAH with EPEA and its precursors as substrates will provide a better understanding of its metabolic regulation.

-

Comprehensive Tissue Distribution: A thorough analysis of EPEA concentrations in a wide range of mammalian tissues under various physiological and pathological conditions is required.

-

Elucidation of Downstream Signaling: Further investigation into the specific downstream signaling cascades activated by EPEA is crucial to unravel its precise cellular and physiological functions.

A deeper understanding of the biology of EPEA will undoubtedly open new avenues for therapeutic intervention in a variety of diseases, particularly those with an inflammatory component. This technical guide serves as a starting point for researchers dedicated to exploring the full potential of this intriguing endogenous lipid mediator.

References

- 1. Cannabimimetic and Convulsant Effects of Synthetic Cannabinoid Receptor Agonists, AB-PINACA, 5F-AB-PINACA, and 5F-ADB-PINACA in Mice - ProQuest [proquest.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Terpenes/Terpenoids in Cannabis: Are They Important? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Quantification of 24 circulating endocannabinoids, endocannabinoid-related compounds, and their phospholipid precursors in human plasma by UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Discovery of a NAPE-PLD inhibitor that modulates emotional behavior in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Structure of human NAPE-PLD: regulation of fatty-acid ethanolamide biosynthesis by bile acids - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Fatty acid amide hydrolase inhibitors--progress and potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Reactome | FAAH hydrolyses AEA to AA and ETA [reactome.org]

- 12. Fatty acid amide hydrolase as a potential therapeutic target for the treatment of pain and CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Targeting fatty acid amide hydrolase (FAAH) to treat pain and inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. caymanchem.com [caymanchem.com]

- 16. Activation of TRPV1 by the satiety factor oleoylethanolamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Activation and desensitization of TRPV1 channels in sensory neurons by the PPARα agonist palmitoylethanolamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. GPR55: signaling pathways and functions - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. Direct Anandamide Activation of TRPV1 Produces Divergent Calcium and Current Responses - PMC [pmc.ncbi.nlm.nih.gov]

- 22. mdpi.com [mdpi.com]

- 23. Relationship between plasma and platelet epinephrine concentrations in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. Meta-analysis of cannabinoid ligand binding affinity and receptor distribution: interspecies differences - PMC [pmc.ncbi.nlm.nih.gov]

- 26. The GPR55 ligand L-alpha-lysophosphatidylinositol promotes RhoA-dependent Ca2+ signaling and NFAT activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. GPR55 ligands promote receptor coupling to multiple signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Elucidation of GPR55-Associated Signaling behind THC and LPI Reducing Effects on Ki67-Immunoreactive Nuclei in Patient-Derived Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Binding affinity and agonist activity of putative endogenous cannabinoids at the human neocortical CB1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. researchgate.net [researchgate.net]

- 31. Structural basis of selective cannabinoid CB2 receptor activation - PMC [pmc.ncbi.nlm.nih.gov]

- 32. Discovery of peroxisome proliferator–activated receptor α (PPARα) activators with a ligand-screening system using a human PPARα-expressing cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 33. indigobiosciences.com [indigobiosciences.com]

- 34. indigobiosciences.com [indigobiosciences.com]

- 35. bpsbioscience.com [bpsbioscience.com]

- 36. An improved LC-MS-MS method for the quantification of prostaglandins E2 and D2 production in biological fluids - PMC [pmc.ncbi.nlm.nih.gov]

- 37. e-b-f.eu [e-b-f.eu]

- 38. rsc.org [rsc.org]

- 39. info.bioanalysis-zone.com [info.bioanalysis-zone.com]

Methodological & Application

Application Notes: Eicosapentaenoyl Ethanolamide-d4 as an Internal Standard in Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

Introduction